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molecular formula C7H5ClN2OS B8326128 7-Chloroacetylimidazo[5,1-b]thiazole

7-Chloroacetylimidazo[5,1-b]thiazole

Cat. No. B8326128
M. Wt: 200.65 g/mol
InChI Key: NHMJEPMBAOAJQW-UHFFFAOYSA-N
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Patent
US06458780B1

Procedure details

Chloroacetyl chloride (5.97 ml) was added to a solution of 12.5 g of aluminum chloride in 40 ml of 1,2-dichloroethane. The mixture was stirred at room temperature for 20 min. A solution of 1.93 g of imidazo[5,1-b]thiazole in 20 ml of 1,2-dichloroethane was added thereto. The mixture was heated under reflux for 2 hr. Water was added thereto, followed by extraction with dichloromethane. The organic layers were combined together. The combined organic layers were washed with a dilute aqueous sodium hydroxide solution and saturated brine in that order. The solvent was removed by distillation. Isopropyl ether was added to the residue. The resultant powder was collected by filtration to obtain the title compound.
Quantity
5.97 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[S:10]1[CH:14]=[CH:13][N:12]2[CH:15]=[N:16][CH:17]=[C:11]12.O>ClCCCl>[Cl:1][CH2:2][C:3]([C:17]1[N:16]=[CH:15][N:12]2[CH:13]=[CH:14][S:10][C:11]=12)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
5.97 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
12.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
S1C=2N(C=C1)C=NC2
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with a dilute aqueous sodium hydroxide solution and saturated brine in that order
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
Isopropyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
The resultant powder was collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC(=O)C=1N=CN2C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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